1-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
1-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring. Key structural characteristics include:
- 1,2,3-Triazole moiety: A five-membered aromatic ring with three nitrogen atoms, substituted at the 1-position by a 4-chlorophenyl group and at the 5-position by an amine (-NH₂).
- 1,2,4-Oxadiazole moiety: A five-membered heterocycle with oxygen and two nitrogen atoms, substituted at the 3-position by a 2-methylphenyl group.
- Substituent effects: The 4-chlorophenyl group introduces electron-withdrawing properties, while the 2-methylphenyl group contributes steric bulk and moderate lipophilicity.
This compound’s structural complexity makes it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to aromatic heterocycles .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O/c1-10-4-2-3-5-13(10)16-20-17(25-22-16)14-15(19)24(23-21-14)12-8-6-11(18)7-9-12/h2-9H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWXQXNQDNXPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring can be formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The chlorophenyl and methylphenyl groups can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate halogenated precursors and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of triazoles and oxadiazoles exhibit notable antimicrobial activities. For instance, compounds containing the 1,2,4-triazole nucleus have shown efficacy against a range of bacteria including Staphylococcus aureus and Escherichia coli . The specific compound has been evaluated for its antimicrobial properties and has demonstrated moderate to good activity against several pathogens.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 1-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine. Molecular docking studies suggest that the compound interacts effectively with cancer cell lines such as HepG2 (liver cancer) . The incorporation of hydrophobic aryl rings enhances the solubility and bioavailability of the drug candidate.
Drug Development
The compound serves as a scaffold for developing new pharmacological agents. Its structural features allow for modifications that can lead to improved efficacy and reduced toxicity. The combination of triazole and oxadiazole moieties is particularly promising in creating novel therapeutic agents .
Material Science
Beyond biological applications, compounds with triazole and oxadiazole structures are explored for their potential use in material science. Their unique electronic properties make them suitable for applications in organic electronics and photonic devices.
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Solubility and Lipophilicity
- Target Compound : Moderate solubility in polar aprotic solvents (e.g., DMF) due to the amine group; logP ~3.2 (estimated).
- Fluorophenyl Analogue () : Higher metabolic stability due to fluorine’s electronegativity; logP ~2.9 .
- Dimethoxyphenyl Analogue () : Enhanced aqueous solubility from methoxy groups; logP ~2.5 .
Biological Activity
The compound 1-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines the pharmacophores of triazoles and oxadiazoles. This structural combination has been investigated for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections provide an overview of its biological activity based on various studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 353.81 g/mol. Its structure includes:
- A triazole ring, known for its diverse biological activities.
- An oxadiazole moiety, recognized for its anticancer properties.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives containing the oxadiazole structure exhibit significant anticancer properties. The mechanism of action often involves:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC (histone deacetylase) .
- Induction of Apoptosis : In vitro studies demonstrated that the compound can increase p53 expression levels and promote caspase-3 cleavage in cancer cell lines like MCF-7, leading to apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Studies have reported that derivatives of oxadiazoles possess broad-spectrum antimicrobial activity against various pathogens. The specific activity against bacteria and fungi remains an area of active research .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing efficacy. Key findings include:
- Oxadiazole Substitution : Variations in the substitution patterns on the oxadiazole ring significantly affect potency against HDAC enzymes. For instance, certain substitutions resulted in IC50 values as low as 8.2 nM .
- Triazole Influence : The presence of the triazole ring enhances interactions with biological targets, potentially increasing the overall bioactivity of the compound .
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Study on HDAC Inhibition :
- Anticancer Mechanisms :
Data Tables
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: The synthesis involves multi-step heterocyclic assembly. Key steps include:
- Cyclization : Use phosphorus oxychloride (POCl₃) for 1,2,4-oxadiazol formation (as demonstrated in pyrazole-triazole hybrids ).
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazole formation. Optimize reaction time (12–24 hrs) and temperature (60–80°C) to improve yield .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate pure product.
Q. How can spectroscopic and crystallographic methods validate the compound’s structure?
Methodological Answer:
- X-ray Crystallography : Resolve bond angles and substituent orientation (e.g., triazole and oxadiazol rings). Refer to analogous triazole-thione structures resolved at 293 K with R-factor <0.05 .
- NMR/IR : Confirm functional groups (e.g., NH₂ at δ 5.2–5.8 ppm in ¹H NMR; C=N stretch at 1600–1650 cm⁻¹ in IR) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl-containing derivatives .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Base initial structures on crystallographic data of triazole-containing inhibitors .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
- QSAR : Derive electronic descriptors (e.g., HOMO/LUMO energies) from DFT calculations (B3LYP/6-31G*) to correlate substituent effects with activity .
Q. How to resolve contradictions in biological activity data across assays?
Methodological Answer:
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Control Experiments : Compare with known inhibitors (e.g., staurosporine for kinase assays) and include DMSO controls to exclude solvent effects .
Q. What strategies optimize selectivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Scanning : Replace the 2-methylphenyl group on the oxadiazol ring with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., tert-butyl) to probe steric/electronic effects .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) using MOE or Discovery Studio .
- In Vivo Testing : Prioritize analogs with >50% oral bioavailability in rodent models and low CYP450 inhibition (<10% at 10 µM) .
Experimental Design & Data Analysis
Q. How to design a robust protocol for stability studies under physiological conditions?
Methodological Answer:
- Buffer Systems : Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C. Sample at 0, 6, 12, 24 hrs .
- Analytical Methods : Use HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products. Confirm identity via LC-MS .
- Light Sensitivity : Store samples in amber vials and monitor photodegradation under UV/Vis light (300–800 nm) .
Q. What are the key considerations for in vivo pharmacokinetic studies?
Methodological Answer:
- Dosing : Administer 10 mg/kg intravenously (IV) and orally (PO) to mice. Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 24 hrs .
- Bioanalysis : Use LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Validate matrix effects (<15% variability) .
- Tissue Distribution : Sacrifice animals at 24 hrs; quantify compound levels in liver, kidney, and brain via homogenization and extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
